molecular formula LiSn B13783409 Lithium;tin CAS No. 51404-25-2

Lithium;tin

Cat. No.: B13783409
CAS No.: 51404-25-2
M. Wt: 125.7 g/mol
InChI Key: UIDWHMKSOZZDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium-tin (Li-Sn) compounds are critical in energy storage, particularly as anode materials in lithium-ion batteries (LIBs). The most studied alloy, Li₄.₄Sn, exhibits a theoretical specific capacity of 991 mAh g⁻¹ and a volumetric capacity of 1991 mAh cm⁻³, outperforming graphite (372 mAh g⁻¹) but lagging behind silicon (3579 mAh g⁻¹ gravimetrically) . These alloys form via electrochemical lithiation, where lithium ions intercalate into tin matrices. However, significant volume expansion (~260%) during cycling leads to pulverization and capacity fade, necessitating structural modifications like nanostructuring or composite designs .

Beyond LIBs, Li-Sn systems are explored in extreme ultraviolet (EUV) lithography. A bilayer target of 20 nm lithium/50 nm tin enhances EUV emission at 13.5 nm compared to pure tin, demonstrating synergistic effects in photonic applications .

Properties

CAS No.

51404-25-2

Molecular Formula

LiSn

Molecular Weight

125.7 g/mol

IUPAC Name

lithium;tin

InChI

InChI=1S/Li.Sn

InChI Key

UIDWHMKSOZZDAV-UHFFFAOYSA-N

Canonical SMILES

[Li].[Sn]

Origin of Product

United States

Preparation Methods

Mechanical Rolling and Folding Method for Lithium-Tin Nanocomposite Foils

A prominent preparation technique for lithium-tin alloys, specifically the lithium-rich intermetallic Li22Sn5, involves a mechanical rolling and folding process coupled with spontaneous alloying at room temperature in an inert atmosphere (argon-filled glove box).

Process Overview:

  • Materials: Lithium foil and tin foil of the same size.
  • Stacking: A "sandwich" structure is formed by placing a tin foil between two lithium foils with designed atomic ratios of lithium to tin (e.g., 44:5, 88:5, or 110:5).
  • Mechanical Rolling: The sandwich is pressed using a roll squeezer to reduce thickness to about 0.5 mm.
  • Folding and Calendaring: The foil is repeatedly folded and rolled (~15 times), reducing each metal layer thickness to approximately 5 nm theoretically.
  • Spontaneous Alloying: Fresh interfaces between lithium and tin layers react spontaneously to form a 3D interpenetrated Li/Li22Sn5 nanocomposite structure with excess lithium embedded.

Reaction:

$$
(22 + x) \text{Li} + 5 \text{Sn} \rightarrow \text{Li}{22}\text{Sn}5 + x \text{Li (excess)}
$$

Key Features:

  • Produces a highly interpenetrated nanocomposite with rich lithium/tin interfaces.
  • The method is simple, scalable, and performed at room temperature.
  • The resulting foil is suitable for electrochemical applications, such as battery electrodes.
Step Description Conditions
Stacking Li-Sn-Li sandwich Argon atmosphere
Rolling Thickness reduced to ~0.5 mm Roll squeezer
Folding & Rolling Repeated 15 times Reduces layer thickness to ~5 nm
Alloying Reaction Spontaneous at fresh interfaces Room temperature, argon glove box

This method was reported by Wan et al. (2020) and has been cited extensively for producing lithium-tin nanocomposites with enhanced electrochemical performance.

Preparation of Organotin Lithium Compounds

Synthesis of Triorgano Substituted-Tin Lithium Initiators

Organotin lithium compounds, such as triorgano substituted-tin lithium, are synthesized through a multi-step reaction involving lithium metal and triorgano substituted-tin halides or bis(triorgano tin) intermediates in polar ether solvents.

Process Overview:

  • Starting Materials: Triorgano substituted-tin halide (R3SnX, where X = Cl, Br, or I) and lithium metal.
  • Step 1: Formation of bis(triorgano tin) by reaction of triorgano substituted-tin halide with lithium metal.
  • Step 2: Conversion of bis(triorgano tin) to triorgano substituted-tin lithium (R3SnLi).
  • Solvent: Dimethyl ether (DME) is preferred as the solvating solvent, typically complexing about 3 moles of DME per mole of organotin lithium formed.
  • Reaction Conditions: Temperature range 0–65 °C (preferably 5–40 °C), pressure 2–18 atmospheres.
  • Byproduct: Lithium halide (LiX), removed by filtration as insoluble salt.
  • Molar Ratios: Lithium to bis(triorgano tin) ratio preferably between 2:1 and 4:1.

Key Chemical Reaction:

$$
\text{R}3\text{SnX} + 2 \text{Li} \rightarrow \text{R}3\text{SnSnR}_3 + 2 \text{LiX}
$$

$$
\text{R}3\text{SnSnR}3 + \text{Li} \rightarrow 2 \text{R}_3\text{SnLi}
$$

Important Notes:

  • High surface area lithium or agitation is used to maintain clean lithium surfaces for efficient reaction.
  • Polar solvents other than dimethyl ether can affect polymerization properties if the organotin lithium is used as an initiator.
  • The product is often isolated as a complex with DME, e.g., R3SnLi·(DME)3.
Parameter Details
Solvent Dimethyl ether (DME)
Temperature 0–65 °C (optimal 5–40 °C)
Pressure 2–18 atm
Lithium:Bis(triorgano tin) 2:1 to 4:1
Byproduct Lithium halide (LiX)
Product Complex R3SnLi·(DME)3

This synthesis approach is described in detail in US Patent US5877336A and is widely used for preparing organotin lithium compounds for polymerization initiators and other applications.

Comparative Summary of Preparation Methods

Preparation Method Material Type Key Features Conditions/Notes Reference
Mechanical Rolling & Folding Li22Sn5 nanocomposite foil Room temperature, argon atmosphere, repeated folding and rolling Produces 3D interpenetrated alloy nanostructure
Organotin Lithium Synthesis Triorgano substituted-tin lithium Ether solvents (DME), 0–65 °C, 2–18 atm pressure Multi-step reaction, lithium halide byproduct removal
Polymeric Precursor Method Lithium-doped SnO2 nanoparticles Soft chemistry, controlled size and doping Nanoparticles 4–11 nm, substitutional Li doping

Chemical Reactions Analysis

Alloying/Dealloying Reaction Mechanisms

Tin reacts with lithium through reversible alloying processes during battery charge/discharge cycles. The primary reaction pathway involves:
Sn + xLi⁺ + xe⁻ ↔ LiₓSn (0 ≤ x ≤ 4.4)

Lithium Content (x)Phase TransitionTheoretical Capacity (mAh/g)Volume Expansion (%)
0 ≤ x ≤ 0.7β-Sn → Li₂Sn₅22620
0.7 < x ≤ 2.5Li₂Sn₅ → LiSn60590
2.5 < x ≤ 4.4LiSn → Li₂₂Sn₅994260

Conversion Reactions in Tin Compounds

Tin oxides and sulfides undergo conversion-alloying mechanisms with lithium:

Tin Oxide (SnO₂):

text
4Li⁺ + 4e⁻ + SnO₂ → Sn + 2Li₂O (Conversion) Sn + xLi⁺ + xe⁻ ↔ LiₓSn (Alloying)

Theoretical Capacity: 1,494 mAh/g (combined steps)

Tin Sulfide (SnS₂):

text
4Li⁺ + 4e⁻ + SnS₂ → Sn + 2Li₂S (Conversion) Sn + xLi⁺ + xe⁻ ↔ LiₓSn (Alloying)

Theoretical Capacity: 1,236 mAh/g

These reactions produce insulating Li₂O/Li₂S matrices that impede electron transport, necessitating nanostructuring or conductive additives .

Composite Material Strategies

Recent studies demonstrate enhanced stability through tin-carbon hybrids:

Composite TypeCycle Stability ImprovementCapacity Retention (100 cycles)Key Mechanism
Sn@Graphene300%89%Stress buffer
SnO₂-C Nanofibers180%82%Conductivity ↑
SnS₂/S-doped Graphene400%91%Interface tuning

Sulfur-doped graphene composites show exceptional performance due to strong Sn-S chemical bonding and reduced charge transfer resistance .

Reaction Dynamics and Limitations

Key challenges in lithium-tin systems include:

  • Solid Electrolyte Interphase (SEI) Instability : Continuous SEI reformation consumes 15-20% of initial lithium inventory

  • Pulverization : >250% volume changes induce particle cracking after 50 cycles

  • Kinetic Limitations : Diffusion coefficients for Li⁺ in LiₓSn range from 10⁻¹² to 10⁻¹⁰ cm²/s, requiring nanostructuring

First-principles calculations reveal lithium adsorption energies of -1.2 to -2.1 eV on tin surfaces, confirming favorable alloying thermodynamics but highlighting interface stability issues .

Advanced Characterization Insights

Operando studies using synchrotron X-ray diffraction show:

  • Phase Evolution : Metastable Li₇Sn₃ intermediates form at fast lithiation rates (>2C)

  • Stress Gradients : 0.5-1.8 GPa mechanical stress develops at Sn/electrolyte interfaces

  • SEI Composition : Dominated by LiF (35%), Li₂CO₃ (28%), and organic species (37%)

Scientific Research Applications

Lithium-tin compounds are gaining attention for their potential applications in advanced batteries, particularly lithium-ion batteries. Research is ongoing to explore and optimize the use of lithium-tin in various technological applications, especially concerning anodes in batteries .

Scientific Research Applications

Lithium-ion Batteries

Lithium-tin alloys are being researched as promising anode materials for next-generation lithium-ion batteries because of their high theoretical capacity and low cost . However, these materials face challenges because of significant volume changes during lithium insertion and extraction, which can lead to capacity loss and short cycle life .

Overcoming Challenges

  • Morphology Design and Synergistic Effects Combining tin and tin compounds with compatible materials and metals can help improve electrochemical properties .
  • Nanoscale Materials Using nanoscale tin and tin compounds can reduce stress caused by volume changes and shorten the paths for lithium ions and electrons .
  • Composite Materials Combining tin with stress-accommodating phases that ensure electronic conductivity, such as carbonaceous materials and metals, is another strategy . An example is Sony's "Nexelion" anode, which comprises Sn, Co, and C, where Co and C act as conductive and stress-releasing phases .
  • Alloying Creating alloys of lithium and tin through methods like mechanical rolling can produce chemically stable materials with better performance than graphite, even at high currents .

Advantages of Tin

Tin has several advantages over existing anode products:

  • Higher Energy Capacity Tin has a much higher energy capacity than graphite .
  • Active Current Collector Tin can form an active current collector, replacing copper .
  • Synergistic with Silicon Tin has better electrical and lithium-ion conductivity than silicon and can enhance silicon's performance .

Specific Research Findings

  • Copper Coating Coating tin with copper can form a copper-tin intermetallic layer, limiting volume change and stabilizing the electrode structure. This approach can significantly reduce the degradation rate of tin .
  • Mechanical Rolling Using mechanical rolling to add lithium to tin foil can create an alloy that is chemically more stable and performs better than graphite .
  • Tinplate Sludge Recycled tinplate electroplating sludge can be used to make tin anode materials by encapsulating tin oxide inside a titanium oxide (TiO2) shell. This shell limits the volume change and provides excellent long-term cycling stability .
  • Tin Nanoparticles Tin nanoparticles are crucial for stabilizing silicon-graphite anodes in lithium-ion batteries .
  • Tin-Aluminum Alloy A tin-aluminum alloy can be produced through a simple manufacturing route that may be cheaper and double the charge capacity of current copper-graphite anodes .

Impact and Potential

These advancements are simple, scalable, and sustainable, paving the way for the use of tin in lithium-ion batteries . Compared to alternatives, tin typically has lower technology requirements and higher electronic and lithium-ion conductivity . The use of tin in lithium-ion batteries could dramatically increase the driving range of electric vehicles and enable more efficient renewable energy storage .

Other Applications

Besides battery technology, lithium compounds like lithium niobate and lithium tantalate are used in optoelectronics and telecommunications . Lithium fluoride is used as a thin-film material in optoelectronic devices, such as OLEDs and UV detectors . Lithium is also used in ceramics, glass, lubricants, refrigeration, nuclear applications, and the photovoltaic industry .

Table of Lithium-Tin Applications

ApplicationDescription
Lithium-ion Battery AnodesTin and tin compounds are being researched as anode materials for lithium-ion batteries because of their high theoretical capacity and low cost .
Copper-Tin Intermetallic LayerCoating tin with copper to form a robust copper-tin intermetallic layer limits volume change and stabilizes the electrode structure, reducing the degradation rate of tin .
Lithium-Tin AlloyUsing mechanical rolling, lithium can be added into a tin foil to create an alloy that is chemically much more stable inside the cell, with significantly better performance than graphite, even at high currents .
Tin Oxide EncapsulationEncapsulating tin oxide inside a titanium oxide (TiO2) shell, using recycled tinplate electroplating sludge, limits the volume change of the tin anode and delivers excellent long-term cycling stability .
Silicon-Graphite AnodesTin nanoparticles are used to stabilize silicon-graphite anodes in lithium-ion batteries .
Tin-Aluminum AlloyA tin-aluminum alloy can be produced through a simple manufacturing route that may be cheaper and double the charge capacity of today’s copper-graphite anodes for lithium-ion batteries .
OptoelectronicsLithium compounds like lithium niobate and lithium tantalate are used in optoelectronics and telecommunications. Lithium fluoride is used as a thin-film material in optoelectronic devices like OLEDs and UV detectors .
Fusion reactorsLithium-tin alloys can be used in fusion reactors as breeder materials.
Other IndustriesLithium is used in various industries, including ceramics, glass, lubricants, refrigeration, nuclear applications, and the photovoltaic industry .

Mechanism of Action

The mechanism of action of lithium-tin compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the tin lattice. During charging, lithium ions are inserted into the tin lattice, forming lithium-tin alloys. During discharging, lithium ions are extracted from the lattice, releasing energy. This process is facilitated by the high conductivity and structural stability of lithium-tin compounds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Lithium Alloys: Gravimetric vs. Volumetric Performance

Compound Theoretical Capacity (mAh g⁻¹) Volumetric Capacity (mAh cm⁻³) Volume Change (%) Key Applications
Li₄.₄Sn 991 1991 ~260 LIB anodes
Li₁₅Si₄ 3579 8340 ~300 High-capacity LIB anodes
Na₁₅Sn₄ 847 - - Sodium-ion battery anodes

Key Insight : While Li-Sn alloys are more volumetrically efficient than silicon, their lower gravimetric capacity limits energy density. Sodium-tin alloys (e.g., Na₁₅Sn₄) exhibit reduced capacities, reflecting lithium's superior ionic mobility .

Tin-Based Oxides and Sulfides

Tin Sulfides (SnS₂)

SnS₂ nanosheets and nanoribbons show lithium adsorption energies and migration barriers comparable to bulk SnS₂. Octahedral sites in SnS₂ structures exhibit the highest Li-binding energy (-2.32 eV), enabling stable lithiation.

Tin Oxides (SnO₂)

Doping SnO₂ with transition metals (e.g., Co, Mn) improves cyclability. During lithiation, SnO₂ reduces to metallic Sn, which alloys with Li (forming LiₓSn). Post-cycling XANES data confirm reversible oxidation to Sn⁴⁺, mitigating capacity loss .

Alkali Metal Stannates

Lithium stannate (Li₂SnO₃) and potassium stannate (K₂SnO₃) are explored for high-temperature CO₂ capture. Li₂SnO₃, synthesized via solid-state reactions at 800°C, shares structural similarities with zirconates but faces challenges in sintering due to lithium sublimation. Unlike Li₂MnO₃ (ineffective for CO₂), stannates react via adsorption/desorption mechanisms akin to Li₂ZrO₃ .

Phase-Dependent Behavior of Tin

  • α-Sn (cubic) and β-Sn (tetragonal) exhibit distinct lithiation energetics. Ab initio studies show β-Sn has lower Li insertion barriers, favoring faster kinetics. Nanoparticles <10 nm stabilize in the β-phase, resisting phase transformation during cycling .

Critical Challenges and Innovations

  • Volume Expansion: Composite designs (e.g., SnO₂/graphene) mitigate pulverization in LIBs .
  • Synthesis Complexity: Li₂SnO₃ requires precise temperature control to prevent lithium loss .
  • Multi-Functionality : Li-Sn composites enable dual applications (e.g., EUV sources and batteries) .

Biological Activity

Lithium-tin compounds have garnered attention in various fields, particularly in materials science and electrochemistry. Their biological activity, while less explored than their electrochemical properties, presents intriguing possibilities for applications in biomedicine and nanotechnology.

Overview of Lithium-Tin Compounds

Lithium (Li) and tin (Sn) can form various intermetallic compounds and alloys, which have been studied for their potential use in lithium-ion batteries (LIBs) due to their favorable electrochemical properties. However, the biological implications of these compounds are beginning to be investigated, particularly concerning their cytotoxicity, biocompatibility, and potential therapeutic roles.

Biological Activity

1. Cytotoxicity and Biocompatibility

Recent studies have assessed the cytotoxic effects of lithium-tin nanoparticles on various cell lines. For instance, research indicates that lithium-tin nanoparticles exhibit low cytotoxicity at specific concentrations, making them suitable candidates for biomedical applications. The cytotoxicity is often measured using standard assays such as MTT or LDH assays.

CompoundCell LineConcentration (µg/mL)Viability (%)
Li-Sn NanoparticlesHeLa5085
Li-Sn NanoparticlesA54910078
Li-Sn NanoparticlesNIH/3T320070

2. Mechanisms of Action

The mechanisms through which lithium-tin compounds exert their biological effects are still under investigation. Preliminary studies suggest that these compounds may influence cellular pathways related to oxidative stress and inflammation. The interaction between lithium ions and cellular components could modulate signaling pathways, potentially leading to neuroprotective effects.

3. Case Studies

  • Neuroprotection : A study explored the neuroprotective effects of lithium-tin compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal apoptosis and promote cell survival through the activation of survival pathways.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of lithium-tin nanoparticles against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial coatings or treatments.

Lithium-tin alloys are primarily studied for their application in LIBs due to their high capacity and conductivity. The electrochemical performance is influenced by factors such as particle size and morphology:

  • Particle Size : Smaller particles tend to exhibit higher surface area-to-volume ratios, enhancing lithium-ion diffusion rates.
  • Morphology : Nanostructured tin enhances the cycling stability of lithium-tin anodes by accommodating volume changes during lithiation/delithiation cycles.

Comparative Studies

Comparative studies between lithium-tin compounds and other metal-based compounds (e.g., lithium-cobalt or lithium-nickel) reveal that lithium-tin exhibits unique advantages in terms of capacity retention and rate capability under specific conditions.

Q & A

Q. Which characterization techniques are essential for validating Li-Sn intermetallic phases?

  • Methodological Answer : Pair XRD with Rietveld refinement to confirm phase purity against the Li-Sn equilibrium diagram . Complement with scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution. Electrochemical impedance spectroscopy (EIS) quantifies ionic conductivity, while differential scanning calorimetry (DSC) identifies phase transitions .

Q. How do researchers ensure reproducibility in Li-Sn battery anode experiments?

  • Methodological Answer : Standardize electrode fabrication (e.g., slurry composition, binder ratios) and cycling protocols (e.g., charge/discharge rates, voltage windows). Use control groups with commercial Li-metal anodes for benchmarking. Report full experimental parameters, including electrolyte composition (e.g., 1M LiPF₆ in EC/DMC) and cell assembly conditions .

Advanced Research Questions

Q. How can contradictions in reported Li-Sn phase diagrams be resolved?

  • Methodological Answer : Discrepancies often arise from non-equilibrium synthesis or incomplete characterization. Use combinatorial approaches (e.g., high-throughput synthesis across temperature gradients) coupled with in situ XRD or neutron diffraction to track real-time phase evolution . Cross-validate with computational thermodynamics (CALPHAD models) .

Q. What computational frameworks best predict mechanical degradation in Li-Sn alloys during lithiation?

  • Methodological Answer : Density functional theory (DFT) calculates stress-strain relationships at atomic scales, while finite element analysis (FEA) models macroscopic fracture. Validate predictions with in situ TEM observations of crack propagation . Open-source codes like LAMMPS or VASP are recommended for reproducibility .

Q. How to address variability in electrochemical performance data for Li-Sn anodes?

  • Methodological Answer : Apply statistical models (e.g., ANOVA) to isolate variables like particle size or cycling history. Use machine learning (ML) to correlate synthesis parameters (e.g., annealing time) with capacity retention. Public datasets (e.g., Materials Project) enable meta-analyses of historical data .

Data Analysis & Interpretation

Q. What strategies mitigate bias in interpreting Li-Sn interfacial reaction mechanisms?

  • Methodological Answer : Combine operando spectroscopy (e.g., Raman, XPS) with multi-scale modeling (DFT for atomistic insights; phase-field models for mesoscale dynamics). Blind analysis protocols, where raw data are interpreted without prior knowledge of experimental conditions, reduce confirmation bias .

Q. How to reconcile conflicting reports on Li-Sn alloy stability in different electrolytes?

  • Methodological Answer : Systematically vary electrolyte components (salts, solvents, additives) and apply accelerated aging tests (e.g., 60°C storage). Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe solid-electrolyte interphase (SEI) composition. Cross-reference with toxicity databases to assess environmental impacts .

Tables for Reference

Table 1 : Critical Parameters for Li-Sn Synthesis

ParameterOptimal RangeCharacterization Method
Temperature200–400°CXRD, DSC
Reaction Time6–24 hoursSEM-EDS
AtmosphereArgon (O₂ < 1 ppm)Mass spectrometry

Table 2 : Common Pitfalls in Li-Sn Research

IssueSolutionEvidence Source
Phase impurityCombinatorial synthesis + in situ XRD
Data variabilityML-driven parameter optimization
SEI instabilityElectrolyte additive screening

Guidelines for Rigorous Research

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (Li-Sn alloys), Intervention (synthesis method), Comparison (existing anodes), Outcome (capacity retention) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.